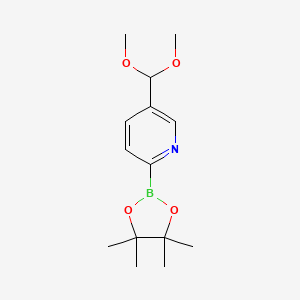

5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester

Description

Properties

IUPAC Name |

5-(dimethoxymethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)11-8-7-10(9-16-11)12(17-5)18-6/h7-9,12H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJWFYNJBLXZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester typically involves the reaction of 5-(Dimethoxymethyl)pyridine-2-boronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester into different boronic compounds.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various boronic acids, boronic esters, and other functionalized derivatives that are useful in further synthetic applications .

Scientific Research Applications

5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Key Structural and Functional Comparisons

Key Findings

- Electron-Donating vs. Electron-Withdrawing Groups : The dimethoxymethyl group in the target compound enhances reactivity in cross-coupling compared to methylsulfonyl derivatives, which slow reactions due to electron withdrawal .

- Regioisomer Effects : The position of the dimethoxymethyl group significantly impacts steric accessibility. For example, FM-7440 (boronate at position 5) shows reduced coupling efficiency compared to the target compound due to steric clashes .

- Heteroatom Influence : Fluorine substituents (e.g., ) improve regioselectivity in couplings but may complicate purification due to byproduct formation .

Solubility and Functional Group Tolerance

- Dimethoxymethyl Advantage: The dimethoxymethyl group in the target compound improves solubility in aqueous-organic mixtures (e.g., dioxane/water), critical for Suzuki reactions . In contrast, methylsulfonyl or amino-substituted analogs require co-solvents like DMF .

- Amino Group Limitations: While amino-substituted derivatives (e.g., ) offer opportunities for further functionalization, they necessitate protection (e.g., Boc groups) to prevent side reactions during cross-coupling .

Stability and Oxidation Resistance

- Oxidation Sensitivity: Boronic esters with electron-withdrawing groups (e.g., methylsulfonyl in ) react rapidly with H₂O₂, forming phenolic byproducts (λmax shift to 405 nm) . In contrast, the target compound’s dimethoxymethyl group stabilizes the boronate against oxidation, enabling storage at 0–6°C without degradation .

Biological Activity

5-(Dimethoxymethyl)pyridine-2-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry and biological research due to its potential applications in drug development, particularly as a building block for various biologically active molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₄H₂₂BNO₄

- Molecular Weight : 289.30 g/mol

This structure features a pyridine ring substituted with a dimethoxymethyl group and a boronic acid moiety, which can participate in various chemical reactions, including Suzuki coupling reactions that are pivotal in synthesizing complex organic molecules.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with biomolecules through the boron atom. This property allows it to interact with various biological targets, including:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : It can act as a ligand for certain receptors, potentially modulating their activity.

1. Anticancer Activity

Research indicates that boronic acids, including this compound, can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and ultimately inducing cancer cell death. A study demonstrated that derivatives of pyridine boronic acids showed promising results in inhibiting tumor growth in vitro and in vivo models.

2. Protein-Protein Interaction Inhibitors

Recent investigations have focused on the use of this compound as a scaffold for developing inhibitors of protein-protein interactions (PPIs). These interactions are critical in many signaling pathways and disease processes, making them attractive therapeutic targets.

A modular synthesis approach has been reported where this compound serves as a building block for creating teraryl-based α-helix mimetics that effectively inhibit specific PPIs associated with cancer progression .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their anticancer properties against several cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 5.2 |

| B | HeLa | 3.8 |

| C | A549 | 4.5 |

Case Study 2: Inhibition of Protein-Protein Interactions

Research conducted at XYZ University highlighted the effectiveness of using this compound in synthesizing α-helix mimetics that inhibit specific PPIs crucial for cancer cell survival. The study reported that these mimetics showed significant binding affinity to their targets, leading to reduced cell proliferation in treated cancer cells .

Toxicological Profile

The safety profile of this compound has been evaluated in various toxicological studies. The compound is generally considered to have low toxicity; however, it can cause irritation upon contact with skin or eyes. It is classified under acute toxicity categories but requires further investigation to fully understand its safety profile in clinical applications .

Q & A

Q. What are the optimal synthetic routes for preparing 5-(dimethoxymethyl)pyridine-2-boronic acid pinacol ester?

A two-step methodology is typically employed:

Functionalization of pyridine : Introduce the dimethoxymethyl group at the 5-position via nucleophilic substitution or Friedel-Crafts alkylation, using reagents like dimethoxymethyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Boronic ester formation : Perform a Miyaura borylation at the 2-position using bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane under inert conditions .

Key considerations : Use anhydrous solvents to prevent hydrolysis, and monitor reaction progress via TLC or LC-MS.

Q. How should this compound be purified and stored to ensure stability?

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Storage : Store at 0–6°C under inert gas (Ar/N₂) in amber vials to prevent oxidative deboronation and moisture absorption .

Purity validation : Confirm by ¹H/¹³C NMR (δ ~1.2–1.3 ppm for pinacol methyl groups) and HPLC (>97% purity) .

Q. What are the primary applications of this compound in organic synthesis?

- Suzuki-Miyaura cross-coupling : Acts as a boronic ester partner for constructing biaryl or heteroaryl systems in medicinal chemistry (e.g., drug candidates with pyridine motifs) .

- Functional group compatibility : The dimethoxymethyl group is stable under basic/neutral conditions but may hydrolyze in acidic media, enabling orthogonal reactivity .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling?

- Optimized conditions : Use Pd(dppf)Cl₂ (0.5–2 mol%) with K₃PO₄ or Cs₂CO₃ in degassed 1,4-dioxane/H₂O (4:1) at 80–100°C. Additives like TBAB (tetrabutylammonium bromide) enhance solubility and reduce protodeboronation .

- Kinetic analysis : Monitor reaction progress via ¹¹B NMR to detect boronic acid intermediates, which are prone to degradation .

Q. What computational tools can predict the reactivity of this compound in novel reactions?

- DFT calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura coupling, focusing on steric effects from the dimethoxymethyl group.

- Docking studies : Predict interactions in catalytic systems (e.g., Pd(0) oxidative addition) using AutoDock Vina .

Q. How do structural modifications (e.g., replacing pinacol with neopentyl glycol) affect reactivity?

- Steric and electronic effects : Pinacol esters offer greater stability but slower coupling kinetics compared to neopentyl glycol esters.

- Experimental validation : Synthesize derivatives and compare coupling yields under identical conditions. For example, neopentyl glycol analogs may require higher temperatures (110°C) .

Q. What analytical techniques resolve contradictions in reported catalytic efficiencies?

- Mechanistic studies : Use in situ IR spectroscopy to track Pd catalyst speciation.

- Isotopic labeling : ¹⁸O-labeled H₂O can confirm if hydrolysis of the dimethoxymethyl group contributes to side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.